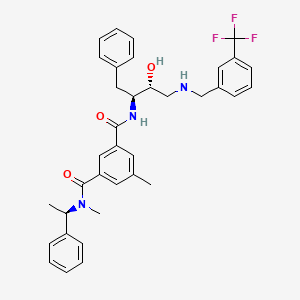
BACE-2 Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BACE-2 Inhibitors are potent and highly selective human β-secretase 2 inhibitors . They are designed specifically to interact with the S2′-site of β-secretase 2, providing significant selectivity over β-secretase (BACE 1) and cathepsin D . BACE 2 is implicated in type 2 diabetes .
Synthesis Analysis
The design, synthesis, and evaluation of very potent and selective β-secretase 2 inhibitors are described in the literature . The inhibitors were designed specifically to interact with the S2′-site of β-secretase 2 .
Molecular Structure Analysis
The inhibitors were designed to interact specifically with the S2′-site of β-secretase 2 . This interaction provides significant selectivity over β-secretase (BACE 1) and cathepsin D . Further structural analysis can be found in the referenced literature .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
BACE-1, closely related to BACE-2, has been identified as a promising target for the treatment of Alzheimer's disease. It functions in the pathway leading to the production and deposition of amyloid-β peptide (Aβ), a key factor in Alzheimer's pathology. BACE1 inhibitors, by impacting this pathway, show potential in reducing Aβ and rescuing cognitive decline in Alzheimer's models. Structural design strategies have led to the development of various inhibitors, some of which have entered clinical trials (Ghosh & Osswald, 2014).
Computational Design of Inhibitors
Advancements in computational methods have significantly contributed to the design of BACE-1 inhibitors. These methods include in silico modelling validated through crystal structures of complexes with inhibitors, redocking, and cross-docking. The computational approach has aided in the efficient design of non-peptidic inhibitors, an important direction in the search for anti-Alzheimer’s drugs (Bajda et al., 2014).
Analysis of BACE Inhibitors
Studies have explored the binding of various BACE-1 inhibitors using techniques like comparative binding energy analysis. This approach provides valuable insights into the interaction dynamics between inhibitors and the enzyme, aiding in the development of more effective inhibitors. The focus has been on understanding how these inhibitors interact with key residues of BACE-1 (Liu et al., 2012).
Drug Repurposing for BACE-1 Inhibition
Drug repurposing is an emerging approach in the search for BACE-1 inhibitors. By applying data-mining methods based on molecular frameworks, researchers have identified existing drugs that could potentially inhibit BACE-1, a key enzyme in Alzheimer's disease progression. This method has identified several compounds already in trials targeting BACE-1 inhibition (Ion et al., 2018).
Mecanismo De Acción
BACE-2 inhibitors prevent the production of synaptotoxic amyloid-β (Aβ) peptides . They are responsible for the proteolytic processing of the amyloid precursor protein (APP), leading to the generation and extracellular release of beta-cleaved soluble APP . This is a critical step in the etiology of Alzheimer’s disease and Down syndrome .
Direcciones Futuras
Despite setbacks in clinical trials with BACE inhibitors, some researchers believe that these inhibitors are worth another look and that they could provide a simpler and cheaper alternative to long-term immunotherapy . It is suggested that future clinical trials aimed at prevention of Aβ build-up in the brain should aim for a moderate CNS exposure of BACE inhibitors to avoid side effects on synaptic function .
Propiedades
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVKXJLEHXBDS-CBHGIOBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BACE-2 Inhibitor | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)

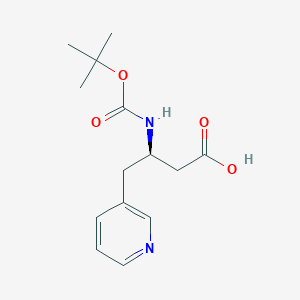
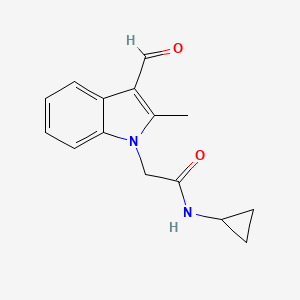

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)
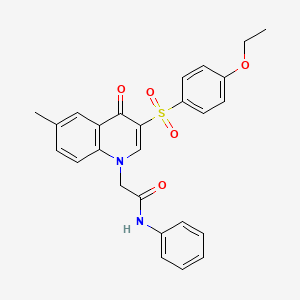
![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
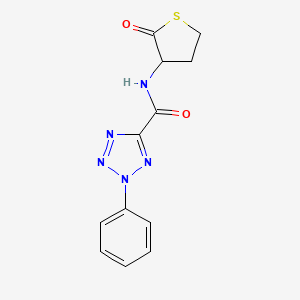
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)
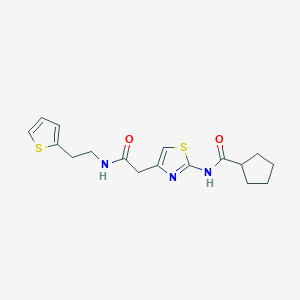
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)